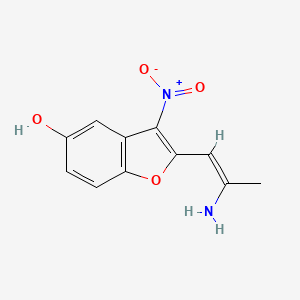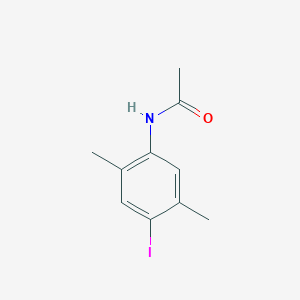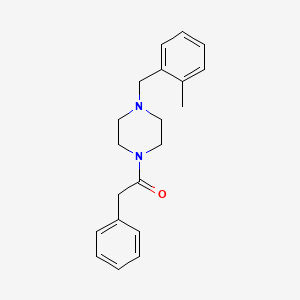![molecular formula C14H19ClN2O4S B5700718 N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5700718.png)
N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methylphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide, commonly known as MOR-1, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of MOR-1 is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. MOR-1 has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Additionally, MOR-1 has been shown to inhibit the activation of the NF-kB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
MOR-1 has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory properties, MOR-1 has been shown to exhibit antioxidant activity, as well as the ability to modulate the activity of certain ion channels in the brain. MOR-1 has also been investigated for its potential use in the treatment of neuropathic pain, as it has been shown to exhibit analgesic properties in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MOR-1 for lab experiments is its high potency and specificity. MOR-1 exhibits potent antitumor and anti-inflammatory activity at relatively low concentrations, making it an ideal candidate for in vitro and in vivo studies. However, one of the limitations of MOR-1 is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of MOR-1. One area of focus is the development of more efficient and cost-effective synthesis methods for MOR-1 and related compounds. Another area of focus is the investigation of the potential use of MOR-1 in combination with other anticancer and anti-inflammatory agents, as well as the development of targeted drug delivery systems to improve the efficacy and specificity of MOR-1. Additionally, further studies are needed to fully elucidate the mechanism of action of MOR-1 and to investigate its potential use in the treatment of other diseases and conditions.
Métodos De Síntesis
The synthesis of MOR-1 involves the reaction of 5-chloro-2-methylbenzenesulfonyl chloride with 4-morpholin-4-yl-2-oxobutanamide in the presence of a base such as triethylamine. The resulting product is then treated with methanesulfonic acid to yield MOR-1. The synthesis method is relatively straightforward and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
MOR-1 has been extensively studied for its potential therapeutic applications in various fields of scientific research. One of the most promising applications of MOR-1 is in the treatment of cancer. Studies have shown that MOR-1 exhibits potent antitumor activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. MOR-1 has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
IUPAC Name |
N-(5-chloro-2-methylphenyl)-N-(2-morpholin-4-yl-2-oxoethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O4S/c1-11-3-4-12(15)9-13(11)17(22(2,19)20)10-14(18)16-5-7-21-8-6-16/h3-4,9H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLRDTVOFXOJVQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N(CC(=O)N2CCOCC2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[2-(4-nitrophenyl)acetyl]-2-furohydrazide](/img/structure/B5700650.png)


![4-allyl-5-[2-(4-isopropoxyphenyl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5700675.png)
![2-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5700691.png)

![N-(4-acetylphenyl)-2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5700702.png)



![3-[(2-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5700730.png)

